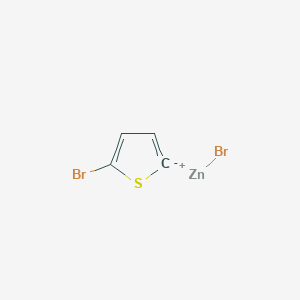
5-bromo-2H-thiophen-2-ide;bromozinc(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2H-thiophen-2-ide;bromozinc(1+) is a compound that consists of a thiophene ring substituted with a bromine atom at the 5-position and a bromozinc(1+) moiety. Thiophenes are sulfur-containing heterocycles that are widely used in organic synthesis and materials science due to their unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2H-thiophen-2-ide;bromozinc(1+) typically involves the bromination of thiophene derivatives followed by the introduction of the bromozinc(1+) moiety. One common method involves the bromination of 2H-thiophene using bromine in the presence of a catalyst such as iron powder. The resulting 5-bromo-2H-thiophene is then reacted with a zinc reagent to form the bromozinc(1+) complex .
Industrial Production Methods
Industrial production of 5-bromo-2H-thiophen-2-ide;bromozinc(1+) may involve large-scale bromination and subsequent zincation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2H-thiophen-2-ide;bromozinc(1+) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The bromozinc(1+) moiety can participate in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of iron powder as a catalyst.
Zincation: Zinc reagents such as diethylzinc (ZnEt2) or zinc chloride (ZnCl2) in an inert atmosphere.
Major Products Formed
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Coupling Products:
Scientific Research Applications
5-bromo-2H-thiophen-2-ide;bromozinc(1+) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its role in drug discovery and development.
Mechanism of Action
The mechanism of action of 5-bromo-2H-thiophen-2-ide;bromozinc(1+) involves its ability to participate in various chemical reactions due to the presence of the bromine and bromozinc(1+) moieties. The bromine atom can undergo substitution reactions, while the bromozinc(1+) moiety can engage in cross-coupling reactions. These reactions enable the compound to form complex structures with unique electronic and chemical properties .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: A thiophene derivative with a bromine atom at the 5-position and a formyl group at the 2-position.
5-Bromo-2,2’-bithiophene: A dimeric thiophene with bromine substitution.
Uniqueness
5-bromo-2H-thiophen-2-ide;bromozinc(1+) is unique due to the presence of the bromozinc(1+) moiety, which imparts distinct reactivity and enables its use in cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .
Properties
IUPAC Name |
5-bromo-2H-thiophen-2-ide;bromozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrS.BrH.Zn/c5-4-2-1-3-6-4;;/h1-2H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGCPOFIURDPFT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]SC(=C1)Br.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2SZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
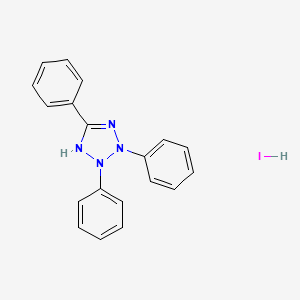
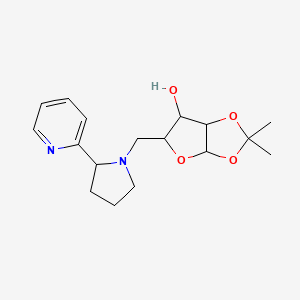

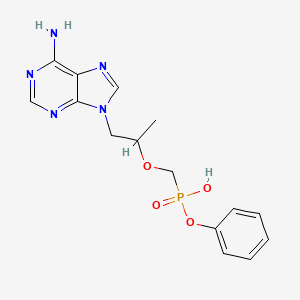
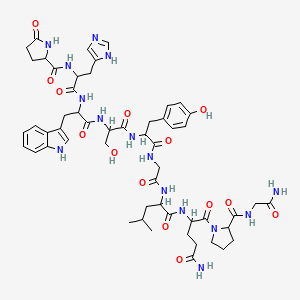
![Methyl 2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B13393684.png)
![2-Biphenyl-4-yl-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13393688.png)
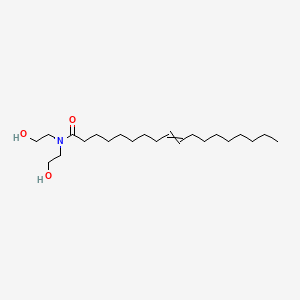
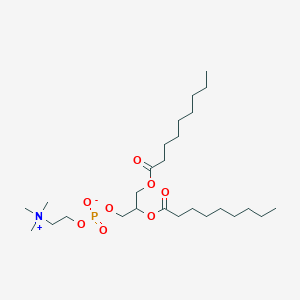
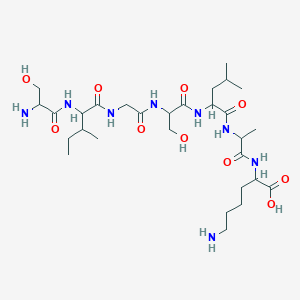
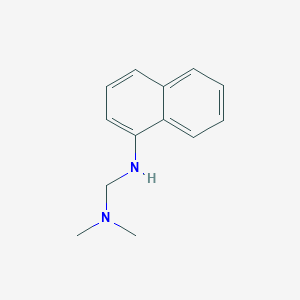
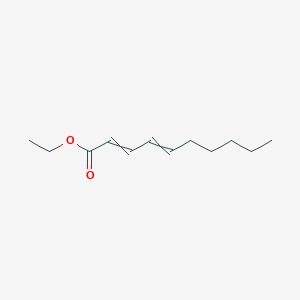
![10,13-dimethyl-2-morpholin-4-yl-16-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13393734.png)
![5-[3-(benzenesulfonamido)phenyl]-N-hydroxypent-2-en-4-ynamide](/img/structure/B13393740.png)
